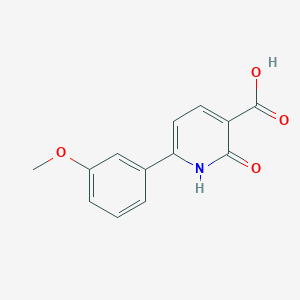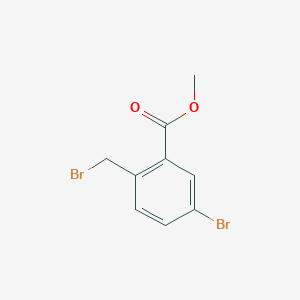
5-溴-2-(溴甲基)苯甲酸甲酯
概述
描述
Methyl 5-bromo-2-(bromomethyl)benzoate, also known as MBB, is an organobromine compound that has a wide range of applications in the scientific and industrial fields. MBB is used in the synthesis of a variety of organic compounds, and as a reagent in chemical reactions. It is also used in the laboratory for various purposes, such as the analysis of unknown compounds, the synthesis of new compounds, and the determination of the reactivity of certain chemicals.
科学研究应用
1. D-福罗沙明合成
5-溴-2-(溴甲基)苯甲酸甲酯在合成 D-福罗沙明(红霉素等抗生素的成分)中发挥作用。该过程涉及多个步骤,包括脱溴、脱苄和 N-甲基化,得到最终产物甲基 α-D-福罗沙胺 (Baer 和 Hanna,1981)。
2. 金属介导反应
该化合物与苯甲醛和水杨醛在 Sn 和 Zn 络合物的催化下在水性条件下反应,形成高收率的 α-亚甲基-γ-内酯。这证明了它在金属介导的有机合成反应中的用途 (Drewes、Taylor、Ramesar 和 Field,1995)。
3. 晶体结构分析
5-溴-2-(溴甲基)苯甲酸甲酯衍生物的晶体结构已经过分析,以了解它们的分子相互作用。这些研究在材料科学和晶体工程中至关重要 (Suchetan 等,2016)。
4. 合成优化
已经对优化密切相关的化合物 4-(溴甲基)苯甲酸甲酯的合成进行了研究。这包括确定最佳反应条件,例如摩尔比和反应时间,以最大化产率 (云梅,2012)。
5. 氢卤化和自由基环化反应
5-溴-2-(溴甲基)苯甲酸甲酯参与氢卤化和自由基环化反应。这些反应在有机化学中对于创建复杂的分子结构非常重要 (Vaillard、Postigo 和 Rossi,2004)。
6. 杂双位配体的开发
该化合物用于水杨醛的溴甲基化和氯甲基化,从而开发出用于金属盐结合的杂双位配体。这在配位化学领域具有重要意义 (Wang、Wilson、Blake、Collinson、Tasker 和 Schröder,2006)。
7. 新型化合物的合成
该化合物已被用于合成各种新型化合物,如 4-(5-甲酰基-2-甲氧基苯氧基)苯甲酸甲酯,它是全合成双联苄的中间体,表现出多种生物活性 (宏祥,2012)。
8. 有机合成中的环化反应
它在苯甲酸酯的环化反应中发挥作用,以合成异香豆素和 α-吡喃等化合物,这些化合物在有机合成和药物开发中至关重要 (梁、谢和李,2007)。
9. 人类肥大细胞促胰蛋白酶的抑制剂
5-溴-2-(溴甲基)苯甲酸甲酯的衍生物已被用于创建人类肥大细胞促胰蛋白酶的抑制剂,这对于治疗炎症性疾病非常重要 (Combrink 等,1998)。
10. 大规模合成
该化合物参与了药物的大规模合成过程,如 5-[2-(2,5-二甲氧基苯基)乙基]-2-羟基苯甲酸甲酯,显示了其在工业化学中的应用 (Kucerovy 等,1997)。
11. 光解研究
对 5-溴-2-(溴甲基)苯甲酸甲酯衍生物的光解的研究有助于了解有机化学中的反应机理和动力学 (McClelland、Kanagasabapathy 和 Steenken,1990)。
安全和危害
“Methyl 5-bromo-2-(bromomethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, respiratory sensitization, and specific target organ toxicity . It should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
作用机制
Target of Action
Methyl 5-bromo-2-(bromomethyl)benzoate primarily targets the respiratory system , eyes , and skin . The compound interacts with these targets, leading to various physiological responses.
Mode of Action
It’s known that brominated compounds often participate inelectrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as an electrophile, or electron-seeking species, and forms a bond with an electron-rich site on the target molecule .
Biochemical Pathways
Brominated compounds like this one are often involved inSuzuki–Miyaura coupling reactions . This reaction is a type of cross-coupling reaction used to form carbon-carbon bonds . The organoboron reagents used in this process are generally environmentally benign and exhibit rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
It’s known that the compound is a liquid at ambient temperature , which could influence its absorption and distribution in the body
Result of Action
It’s known that the compound is hazardous and can cause burns by all exposure routes . Ingestion can cause severe swelling and severe damage to the delicate tissue .
Action Environment
The action of Methyl 5-bromo-2-(bromomethyl)benzoate can be influenced by various environmental factors. For instance, the compound’s volatility could increase with temperature, potentially leading to greater inhalation exposure . Additionally, the compound forms explosive mixtures with air on intense heating , indicating that it should be handled with care in environments with high temperatures or open flames.
生化分析
Biochemical Properties
Methyl 5-bromo-2-(bromomethyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds with the active sites of the enzymes, leading to inhibition or modification of enzyme activity .
Cellular Effects
Methyl 5-bromo-2-(bromomethyl)benzoate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, Methyl 5-bromo-2-(bromomethyl)benzoate can affect gene expression by acting as a transcriptional regulator, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-bromo-2-(bromomethyl)benzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. This inhibition can result in altered cellular signaling and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-bromo-2-(bromomethyl)benzoate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Methyl 5-bromo-2-(bromomethyl)benzoate is relatively stable under inert gas conditions at temperatures between 2-8°C. Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy and potential formation of toxic by-products .
Dosage Effects in Animal Models
The effects of Methyl 5-bromo-2-(bromomethyl)benzoate vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and therapeutic effects, while at higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicological studies have indicated that high doses of Methyl 5-bromo-2-(bromomethyl)benzoate can lead to oxidative stress and damage to vital organs .
Metabolic Pathways
Methyl 5-bromo-2-(bromomethyl)benzoate is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other cellular nucleophiles. These metabolic transformations can affect the compound’s bioavailability and toxicity. Additionally, Methyl 5-bromo-2-(bromomethyl)benzoate can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of Methyl 5-bromo-2-(bromomethyl)benzoate within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins. These factors determine its localization and accumulation in specific organs .
Subcellular Localization
Methyl 5-bromo-2-(bromomethyl)benzoate exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize predominantly in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins involved in cellular metabolism. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
methyl 5-bromo-2-(bromomethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIJBFVFEGZZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513209 | |
| Record name | Methyl 5-bromo-2-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79670-17-0 | |
| Record name | Methyl 5-bromo-2-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-2-(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine](/img/structure/B3022566.png)
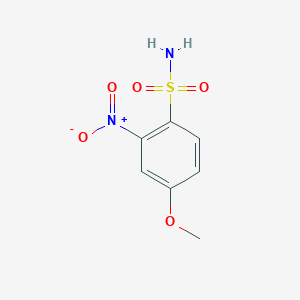
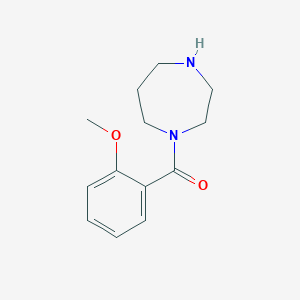
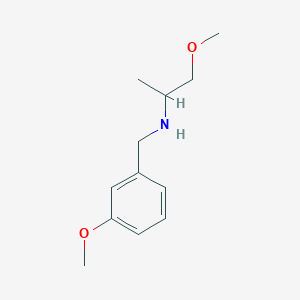
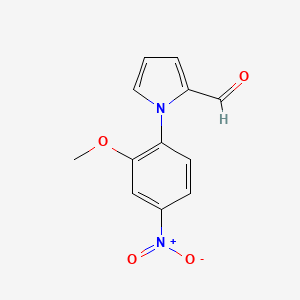
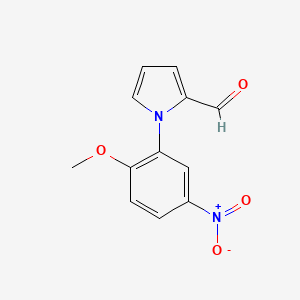
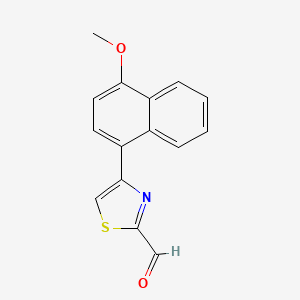
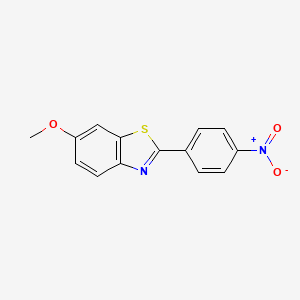
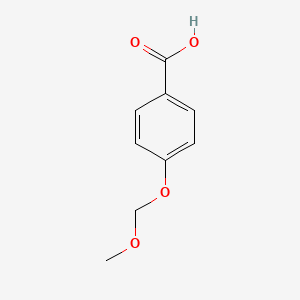

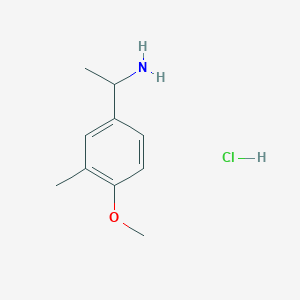
![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3022584.png)
